5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the reaction of substituted phenols with hydrazine hydrate, followed by cyclization to form the indole ring . The final compound is obtained through a series of reactions, including sulfonation and chlorination, under controlled conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include anhydrous aluminum chloride for Friedel-Crafts reactions and sodium hydride for deprotonation reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors, influencing biological pathways. For instance, it may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indomethacin: An anti-inflammatory drug with a simpler structure.
Properties
IUPAC Name |
5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-12-6-5-7-16-15(14(3)23-20(12)16)8-9-22-27(24,25)19-11-17(21)13(2)10-18(19)26-4/h5-7,10-11,22-23H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUJXFXENYXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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